

Paecilaminol: A Novel NADH-Fumarate Reductase Inhibitor with Therapeutic Potential

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Paecilaminol, a novel amino alcohol compound isolated from the fungus Paecilomyces sp. FKI-0550, has been identified as a potent inhibitor of NADH-fumarate reductase.[1] This enzyme is a key component of the anaerobic respiratory chain in many parasitic helminths and has recently been implicated in the survival of cancer cells within hypoxic tumor microenvironments. This technical guide provides a comprehensive overview of the current knowledge on Paecilaminol, its mechanism of action, and its potential therapeutic applications in both infectious diseases and oncology. Detailed experimental protocols for assessing its enzymatic inhibition, quantitative data, and visualizations of its mode of action are presented to facilitate further research and development.

Introduction

Paecilaminol, with the chemical structure 2-amino-14,16-dimethyl-3-octadecanol, is a secondary metabolite produced by the fungus Paecilomyces sp.[1] The genus Paecilomyces is known for producing a wide array of bioactive secondary metabolites with diverse biological activities.[2] The initial discovery of **Paecilaminol** as a specific inhibitor of NADH-fumarate reductase from the parasitic nematode Ascaris suum has opened avenues for its exploration as a potential therapeutic agent.[1]



The NADH-fumarate reductase system is a critical metabolic pathway for anaerobic energy production in many parasitic helminths.[3][4] This pathway is largely absent in their mammalian hosts, making it an attractive target for the development of selective anti-parasitic drugs.[3] Furthermore, recent studies have highlighted the functional significance of this enzyme system in the hypoxic microenvironment of solid tumors, where it contributes to the survival and proliferation of cancer cells.[3] This dual relevance positions **Paecilaminol** as a promising lead compound for development in multiple therapeutic areas.

Chemical and Physical Properties

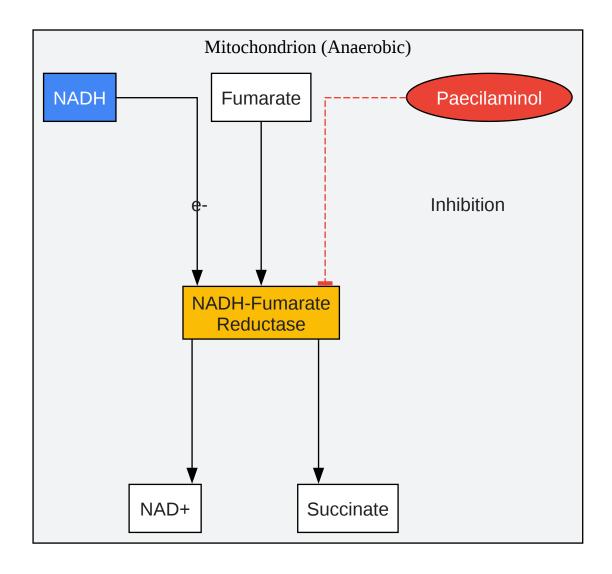
The fundamental characteristics of **Paecilaminol** are detailed below.

Property	Value	Reference
Chemical Name	2-amino-14,16-dimethyl-3- octadecanol [1]	
Producing Organism	Paecilomyces sp. FKI-0550	[1]
Molecular Formula	C20H43NO	[1]
Molecular Weight	313.56 g/mol	[1]

Mechanism of Action: Inhibition of NADH-Fumarate Reductase

Paecilaminol exerts its biological effect through the inhibition of the enzyme NADH-fumarate reductase. This enzyme complex, crucial for anaerobic respiration, catalyzes the transfer of electrons from NADH to fumarate, which acts as the terminal electron acceptor. This process is vital for ATP production in the absence of oxygen.





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Figure 1: Proposed mechanism of action of Paecilaminol.

Quantitative Data: Inhibitory Activity

The inhibitory potency of **Paecilaminol** against NADH-fumarate reductase has been quantified and is presented in the following table.

Target Enzyme	Organism	IC50 (μM)	Reference
NADH-fumarate reductase	Ascaris suum	5.1	[1]



Potential Therapeutic Applications Anthelmintic Therapy

The primary and most direct therapeutic application of **Paecilaminol** is in the treatment of parasitic helminth infections. Many pathogenic nematodes, such as Ascaris suum, rely on anaerobic respiration, and the NADH-fumarate reductase system is central to their energy metabolism.[4] By inhibiting this enzyme, **Paecilaminol** can disrupt the parasite's energy supply, leading to its paralysis and expulsion from the host. The high selectivity for the parasite's metabolic pathway over the host's suggests a favorable safety profile.

Cancer Therapy

Emerging evidence suggests that the NADH-fumarate reductase system is also active in mammalian cancer cells, particularly under the hypoxic conditions found in solid tumors.[3] This metabolic adaptation allows cancer cells to survive and proliferate in nutrient- and oxygen-deprived environments. Therefore, inhibitors of this enzyme, such as **Paecilaminol**, could represent a novel class of anticancer agents. By targeting this unique metabolic vulnerability of cancer cells, **Paecilaminol** may offer a new strategy for treating solid tumors that are often resistant to conventional therapies.

Experimental Protocols

While the full experimental details from the original study on **Paecilaminol** are not publicly available, a generalized protocol for an NADH-fumarate reductase inhibition assay is provided below, based on established methodologies.

Disclaimer: The following protocol is a representative example and may require optimization for specific experimental conditions.

Objective: To determine the in vitro inhibitory effect of **Paecilaminol** on NADH-fumarate reductase activity from Ascaris suum.

Materials:

- Mitochondrial fraction isolated from Ascaris suum muscle
- Paecilaminol



- NADH
- Fumarate
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Paecilaminol** in a suitable solvent (e.g., DMSO).
 - Prepare stock solutions of NADH and fumarate in the assay buffer.
 - Prepare the mitochondrial fraction from Ascaris suum as the source of the enzyme.
- · Assay Setup:
 - In a 96-well plate or cuvettes, add the assay buffer.
 - Add varying concentrations of Paecilaminol to the wells.
 - Include a control group with no inhibitor.
 - Add the mitochondrial fraction to all wells and pre-incubate with the inhibitor for a defined period.
- Enzymatic Reaction:
 - Initiate the reaction by adding NADH and fumarate to the wells.
 - Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
- Data Analysis:
 - Calculate the initial reaction rates for each concentration of **Paecilaminol**.

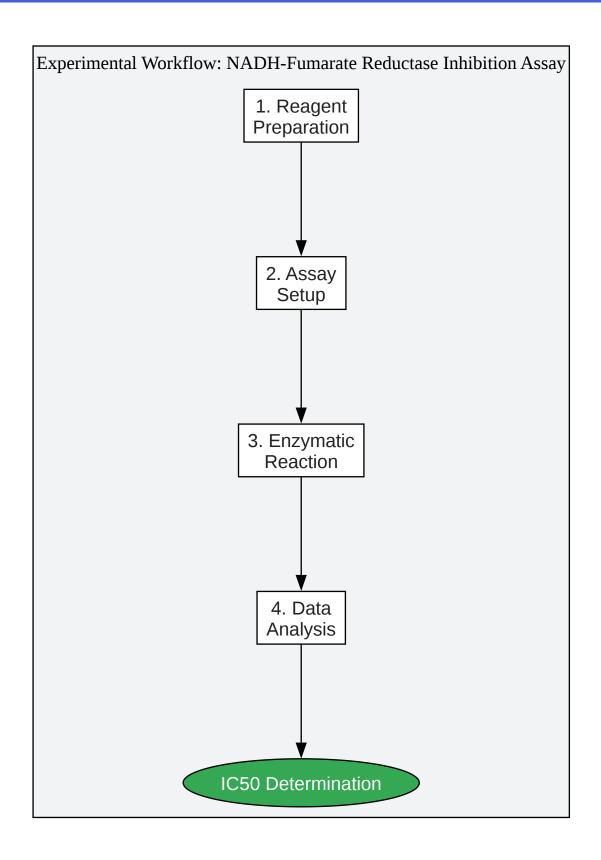
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- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value, the concentration of Paecilaminol that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.





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Figure 2: Conceptual workflow for an NADH-fumarate reductase inhibition assay.



Future Directions

The discovery of **Paecilaminol** presents several exciting avenues for future research:

- Total Synthesis and Analogue Development: The total synthesis of Paecilaminol would confirm its structure and provide a platform for the generation of analogues with improved potency, selectivity, and pharmacokinetic properties.
- In Vivo Efficacy Studies: Preclinical studies in animal models of parasitic infections and cancer are necessary to evaluate the in vivo efficacy and safety of Paecilaminol.
- Mechanism of Inhibition Studies: Detailed kinetic studies are required to elucidate the
 precise mechanism of inhibition (e.g., competitive, non-competitive) of NADH-fumarate
 reductase by Paecilaminol.
- Target Validation in Cancer Models: Further research is needed to validate the NADHfumarate reductase system as a therapeutic target in a broader range of cancer types and to explore potential synergistic combinations with existing anticancer drugs.

Conclusion

Paecilaminol is a promising natural product with a well-defined mechanism of action as an inhibitor of NADH-fumarate reductase. Its potential as both an anthelmintic and an anticancer agent warrants further investigation. The information provided in this technical guide is intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this novel compound and its therapeutic applications.

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